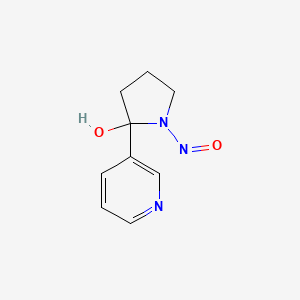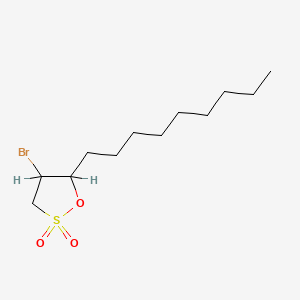
4-Bromo-5-nonyl-1,2-oxathiolane 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-nonyl-1,2-oxathiolane 2,2-dioxide is an organic compound with the molecular formula C12H23BrO3S. It is a member of the oxathiolane family, characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various biologically active molecules .
Preparation Methods
The synthesis of 4-Bromo-5-nonyl-1,2-oxathiolane 2,2-dioxide can be achieved through several routes. One common method involves the bromination of 1,2-oxathiolane, followed by the reaction with benzoyl peroxide to yield the final product . The reaction conditions typically require controlled temperatures and the presence of a solvent to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Bromo-5-nonyl-1,2-oxathiolane 2,2-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Addition Reactions: The double bonds in the nonyl chain can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include halogens, peroxides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
4-Bromo-5-nonyl-1,2-oxathiolane 2,2-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-nonyl-1,2-oxathiolane 2,2-dioxide involves its interaction with specific molecular targets. The bromine atom and the oxathiolane ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
4-Bromo-5-nonyl-1,2-oxathiolane 2,2-dioxide can be compared with other similar compounds, such as:
4-Bromo-1,2-oxathiolane 2,2-dioxide: Similar in structure but lacks the nonyl chain, which affects its solubility and reactivity.
1,2-Oxathiolane, 2,2-dioxide: Lacks the bromine and nonyl substituents, resulting in different chemical properties and applications.
Properties
CAS No. |
58568-60-8 |
|---|---|
Molecular Formula |
C12H23BrO3S |
Molecular Weight |
327.28 g/mol |
IUPAC Name |
4-bromo-5-nonyloxathiolane 2,2-dioxide |
InChI |
InChI=1S/C12H23BrO3S/c1-2-3-4-5-6-7-8-9-12-11(13)10-17(14,15)16-12/h11-12H,2-10H2,1H3 |
InChI Key |
GUJSLOFUQXOVGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1C(CS(=O)(=O)O1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



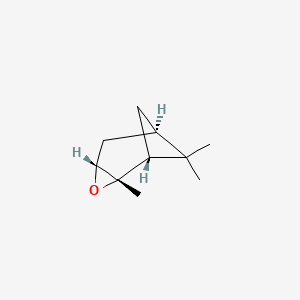
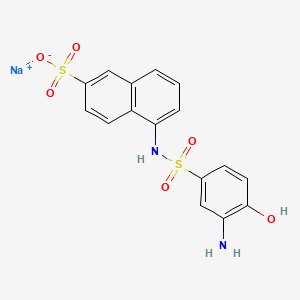



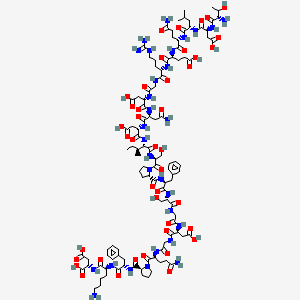
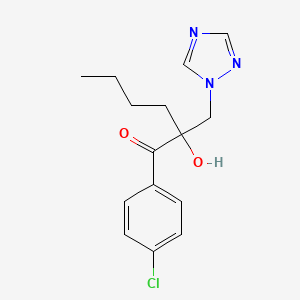
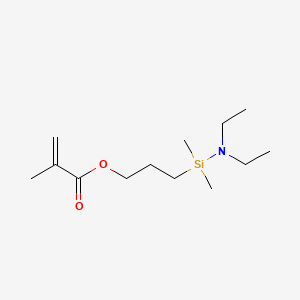
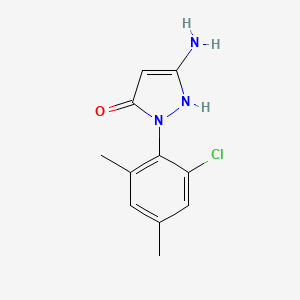

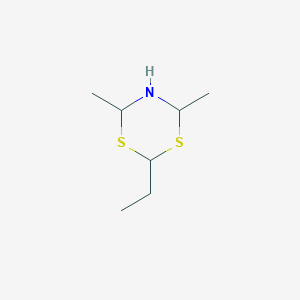
![1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine](/img/structure/B12689128.png)
